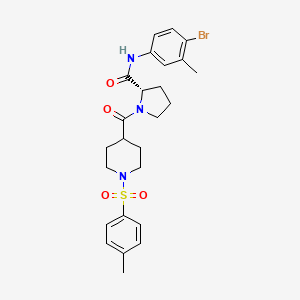
C25H30BrN3O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a complex organic molecule that contains bromine, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one involves multiple steps. The preparation method typically includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 2-bromobenzenesulfonyl chloride with piperazine under controlled conditions.
Attachment of the pyrrolidinone ring: The piperazine derivative is then reacted with a suitable pyrrolidinone precursor to form the final compound.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
The compound (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
The compound (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to (4S)-4-({4-[(2-bromobenzene)sulfonyl]piperazin-1-yl}carbonyl)-1-{2-[(2S)-butan-2-yl]phenyl}pyrrolidin-2-one include other sulfonyl piperazine derivatives and pyrrolidinone compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C25H30BrN3O4S |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(2S)-N-(4-bromo-3-methylphenyl)-1-[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H30BrN3O4S/c1-17-5-8-21(9-6-17)34(32,33)28-14-11-19(12-15-28)25(31)29-13-3-4-23(29)24(30)27-20-7-10-22(26)18(2)16-20/h5-10,16,19,23H,3-4,11-15H2,1-2H3,(H,27,30)/t23-/m0/s1 |
InChI Key |
DANDVJQBLFBRPV-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC[C@H]3C(=O)NC4=CC(=C(C=C4)Br)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3C(=O)NC4=CC(=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


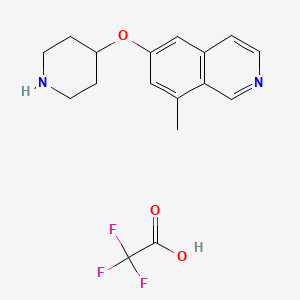
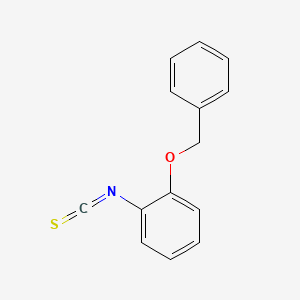
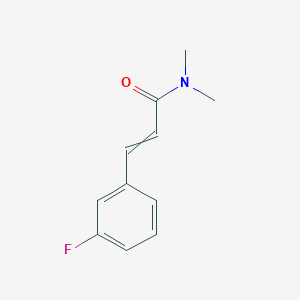

![1-[(1,1-Dioxidotetrahydrothiophen-3-yl)(thiophen-2-ylmethyl)amino]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12619837.png)
![3-([1,1'-Biphenyl]-4-yl)-1-hydroxybut-3-en-2-one](/img/structure/B12619838.png)
![2-[(Morpholin-4-yl)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12619845.png)
![2-[(Pyridin-3-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12619855.png)
![Tris{2-bromo-4,5-bis[(propan-2-yl)oxy]phenyl}phosphane](/img/structure/B12619866.png)
![[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] hexanoate](/img/structure/B12619882.png)
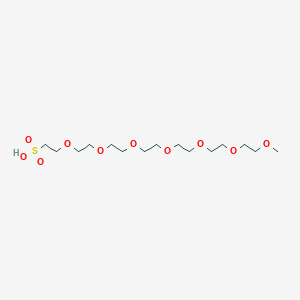
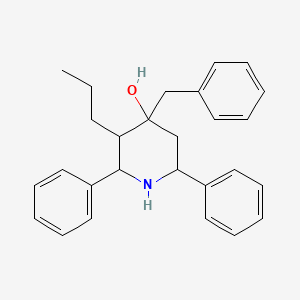

![4-{[3-(Phenylcarbamoyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B12619896.png)
